2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(3-Chloro-4-fluorophenyl)carbonyl]-4-fluoropiperidin-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of multiple functional groups, including a piperidine ring, a carbonyl group, and halogenated aromatic rings. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-Chloro-4-fluorophenyl)carbonyl]-4-fluoropiperidin-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Halogenated Aromatic Rings: The halogenated aromatic rings are introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating and fluorinating agents.
Coupling Reactions: The final step involves coupling the piperidine ring with the isoindole moiety using coupling reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-Chloro-4-fluorophenyl)carbonyl]-4-fluoropiperidin-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[(3-Chloro-4-fluorophenyl)carbonyl]-4-fluoropiperidin-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3-Chloro-4-fluorophenyl)carbonyl]-4-fluoropiperidin-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane: Shares similar halogenated aromatic rings but differs in the core structure.
3-Chloro-4-fluorophenylboronic acid: Contains similar halogenated aromatic rings but lacks the piperidine and isoindole moieties.
Uniqueness
2-({1-[(3-Chloro-4-fluorophenyl)carbonyl]-4-fluoropiperidin-4-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of functional groups and structural complexity, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H17ClF2N2O3 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-[[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H17ClF2N2O3/c22-16-11-13(5-6-17(16)23)18(27)25-9-7-21(24,8-10-25)12-26-19(28)14-3-1-2-4-15(14)20(26)29/h1-6,11H,7-10,12H2 |
InChI Key |
WCWGXUCUXGPQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CN2C(=O)C3=CC=CC=C3C2=O)F)C(=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.